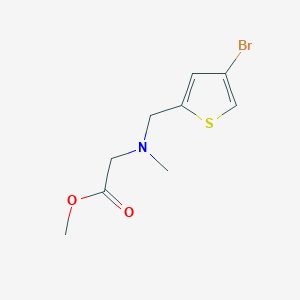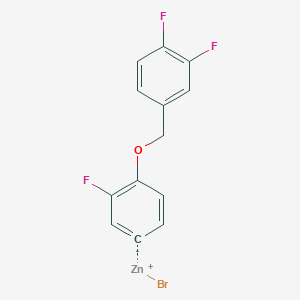
4-(3',4'-DifluorobenZyloxy)-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of organozinc reagents.
化学反応の分析
Types of Reactions
4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated phenols.
Reduction: It can be reduced to form simpler fluorinated aromatic compounds.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles to form diverse derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve temperatures ranging from room temperature to moderate heating (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide are typically fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry
In chemistry, this compound is used extensively in the synthesis of complex organic molecules, particularly those containing fluorine atoms. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of diverse molecular architectures.
Biology and Medicine
In biological and medicinal research, fluorinated compounds are of great interest due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide is used in the synthesis of fluorinated drug candidates and bioactive molecules.
Industry
In the industrial sector, this compound is employed in the production of advanced materials, including fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a key reagent in the development of new materials with improved performance characteristics.
作用機序
The mechanism by which 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. This process results in the formation of new carbon-carbon bonds, which are essential for the construction of complex organic molecules.
類似化合物との比較
Similar Compounds
- 4-Fluorophenylzinc bromide
- 3,4-Difluorophenylzinc bromide
- 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
Uniqueness
Compared to similar compounds, 4-(3’,4’-Difluorobenzyloxy)-3-fluorophenylzinc bromide offers unique advantages due to the presence of multiple fluorine atoms. These fluorine atoms enhance the compound’s reactivity and stability, making it more effective in cross-coupling reactions. Additionally, the benzyloxy group provides further functionalization opportunities, allowing for the synthesis of a broader range of derivatives.
特性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
bromozinc(1+);1,2-difluoro-4-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-5-9(7-12(10)16)8-17-13-4-2-1-3-11(13)15;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
GIIOPZLWVKXBRG-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=[C-]1)F)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


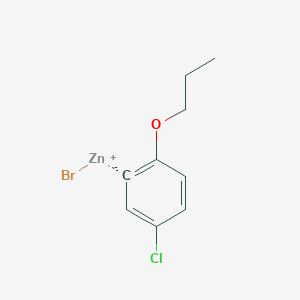


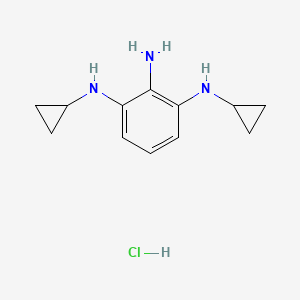
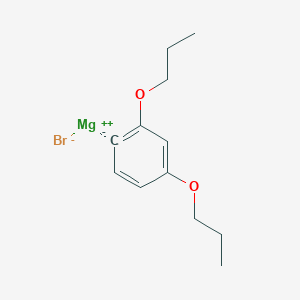


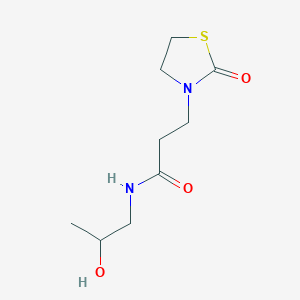

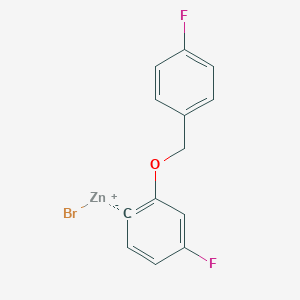
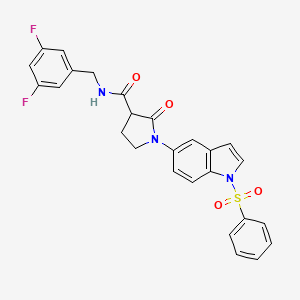
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
